1-(1-Bromopropan-2-yl)-4-isobutylbenzene

Catalog No.
S14138942
CAS No.
M.F
C13H19Br
M. Wt
255.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Bromopropan-2-yl)-4-isobutylbenzene

Product Name

1-(1-Bromopropan-2-yl)-4-isobutylbenzene

IUPAC Name

1-(1-bromopropan-2-yl)-4-(2-methylpropyl)benzene

Molecular Formula

C13H19Br

Molecular Weight

255.19 g/mol

InChI

InChI=1S/C13H19Br/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8-9H2,1-3H3

InChI Key

YIIXPKUNSPSECQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)CBr

1-(1-Bromopropan-2-yl)-4-isobutylbenzene, with the molecular formula C13H19BrC_{13}H_{19}Br and a molecular weight of 255.19 g/mol, is an organic compound characterized by its brominated alkyl side chain attached to an isobutylbenzene structure. This compound features a bromine atom at the first position of a propan-2-yl group and an isobutyl group at the para position of a benzene ring. Its structure can be represented as follows:

Structure C6H4(C4H9)(C3H7Br)\text{Structure }\text{C}_6\text{H}_4(\text{C}_4\text{H}_9)(\text{C}_3\text{H}_7\text{Br})

The compound is notable for its potential applications in organic synthesis and medicinal chemistry.

Typical of brominated hydrocarbons. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, this compound may undergo elimination to form alkenes.
  • Coupling Reactions: It can also participate in coupling reactions, particularly in the synthesis of more complex organic molecules.

Several synthesis methods for 1-(1-Bromopropan-2-yl)-4-isobutylbenzene have been documented:

  • Bromination of Isobutylbenzene: The starting material, isobutylbenzene, is treated with bromine under controlled conditions to introduce the bromine atom at the desired position.
  • Friedel-Crafts Reactions: This method involves acylation or alkylation processes that can lead to the formation of the desired compound through electrophilic aromatic substitution.

For example, a typical synthesis might involve treating isobutylbenzene with bromine in a solvent like carbon tetrachloride at a temperature of 30-40 °C for several hours .

1-(1-Bromopropan-2-yl)-4-isobutylbenzene has several potential applications:

  • Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Compound: It can be used in studies investigating the reactivity of brominated compounds and their biological effects.

Several compounds share structural similarities with 1-(1-Bromopropan-2-yl)-4-isobutylbenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity (to 1-(1-Bromopropan-2-yl)-4-isobutylbenzene)
1-(Bromomethyl)-3-isopropylbenzene75369-42-5High
1-(Bromomethyl)-4-(tert-butyl)benzene18880-00-7Moderate

Catalytic Alkylation Strategies in Benzene Derivative Synthesis

Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic systems. For 4-isobutylbenzene intermediates, zeolite-based catalysts and supported heteropoly acids demonstrate superior activity. A study utilizing silica-supported phosphotungstic acid (PTA-SiO₂/Al₂O₃) achieved 69% conversion in benzene alkylation with dodecene at 220°C. This catalyst’s macroporous structure facilitates proton transfer to olefins, generating carbocations that undergo electrophilic aromatic substitution.

Table 1: Catalytic Performance in Benzene Alkylation

CatalystTemperature (°C)Benzene:Olefin RatioConversion (%)Selectivity (%)
PTA-SiO₂/Al₂O₃ 2204:16985
HY Zeolite 180100:19478
ZSM-5 Zeolite 15010:13065

Notably, PTA-SiO₂/Al₂O₃’s covalent bonding between the heteropoly acid and silica support minimizes leaching, enabling recyclability. Isobutyl group installation typically employs 2-methylpropene or isobutyl chloride as alkylating agents, with reaction kinetics favoring excess benzene to suppress polyalkylation.

Bromopropane Side-Chain Introduction Techniques

The 1-bromopropan-2-yl moiety requires regioselective bromination of a pre-installed propan-2-yl side chain. Radical bromination using N-bromosuccinimide (NBS) under UV light achieves moderate yields (45–60%) but suffers from competing allylic bromination. Alternatively, hydrobromic acid (HBr) in acetic acid with hydrogen peroxide as an oxidant selectively brominates tertiary carbons, yielding 1-bromopropan-2-yl derivatives with >80% efficiency.

Mechanistic Pathway:

  • Protonation: HBr protonates the propan-2-yl group’s tertiary carbon.
  • Carbocation Formation: Heterolytic cleavage generates a stable tertiary carbocation.
  • Nucleophilic Attack: Bromide ion (Br⁻) attacks the carbocation, forming the C-Br bond.

Table 2: Bromination Efficiency under Varied Conditions

Brominating AgentSolventTemperature (°C)Yield (%)Regioselectivity (%)
NBS CCl₄805872
HBr/H₂O₂ Acetic Acid608395
PBr₃Dichloromethane256788

Steric effects from the adjacent isobutyl group necessitate bulky solvents (e.g., toluene) to hinder undesired ortho-substitution.

Solvent Effects on Regioselectivity in Aromatic Substitutions

Solvent polarity profoundly influences electrophilic substitution trajectories. Polar aprotic solvents (e.g., dimethylformamide) stabilize charged intermediates, enhancing para-selectivity in di-substituted benzenes. Conversely, non-polar media (e.g., hexane) favor meta-products due to reduced transition-state solvation.

Case Study: Isobutylbenzene Bromination

  • Solvent: DMF
    • Para-bromination: 89%
    • Meta-bromination: 8%
    • Ortho-bromination: 3%
  • Solvent: Hexane
    • Para-bromination: 64%
    • Meta-bromination: 28%
    • Ortho-bromination: 8%

Dielectric constant (ε) correlates with regioselectivity: higher ε values (>30) amplify para-directing effects by stabilizing the arenium ion intermediate’s partial charges.

XLogP3

4.9

Exact Mass

254.06701 g/mol

Monoisotopic Mass

254.06701 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

Explore Compound Types